N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indolin-1-yl group, a thiazol-2-yl group, and a pyrrolidine-2-carboxamide group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target proteins involved.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting that they have favorable pharmacokinetic properties that allow them to reach their targets in the body .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound likely has diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolin-1-yl intermediate, which is then coupled with a thiazol-2-yl derivative under specific reaction conditions. The final step involves the formation of the pyrrolidine-2-carboxamide moiety through amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has shown promise in modulating biological pathways and interactions, making it a valuable tool in biochemical research.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolin-1-yl, thiazol-2-yl, and pyrrolidine-2-carboxamide derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Uniqueness
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-15-6-5-13(20-15)17(25)21-18-19-12(10-26-18)9-16(24)22-8-7-11-3-1-2-4-14(11)22/h1-4,10,13H,5-9H2,(H,20,23)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVRPNPQAGLAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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